Product packaging for 2,6-Ditert-butylpyrazine(Cat. No.:)

2,6-Ditert-butylpyrazine

Cat. No.: B253537
M. Wt: 192.3 g/mol
InChI Key: PJPYRVPMKKRTCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Ditert-butylpyrazine is a specialized pyrazine derivative offered for research and development purposes. This compound is part of a class of chemicals known for their sterically hindered structure, which can influence their reactivity and physical properties. Researchers may investigate its potential as a building block in organic synthesis, a ligand in coordination chemistry, or as a standard in analytical studies. As a detailed specification, its applications and mechanism of action are areas of active scientific exploration. This product is intended for laboratory use by qualified professionals. Please consult the product's Certificate of Analysis for lot-specific data and ensure all handling procedures adhere to the guidelines outlined in the Safety Data Sheet (SDS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20N2 B253537 2,6-Ditert-butylpyrazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H20N2

Molecular Weight

192.3 g/mol

IUPAC Name

2,6-ditert-butylpyrazine

InChI

InChI=1S/C12H20N2/c1-11(2,3)9-7-13-8-10(14-9)12(4,5)6/h7-8H,1-6H3

InChI Key

PJPYRVPMKKRTCF-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CN=CC(=N1)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CN=CC(=N1)C(C)(C)C

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 2,6 Ditert Butylpyrazine

Direct Alkylation Approaches for Pyrazine (B50134) Derivatives

Direct C-H alkylation of the pyrazine ring represents a straightforward approach to introducing tert-butyl groups. This method typically involves the reaction of a pyrazine substrate with an alkylating agent in the presence of a catalyst or a strong base to facilitate the substitution.

Strategies Utilizing tert-Butyl Halides

The use of alkyl halides, including tert-butyl halides, serves as a common method for the alkylation of pyrazine. The process is generally carried out in an inert solvent. Suitable alkylating agents for these reactions include not only alkyl halides (chloride, bromide, or iodide) but also other reagents like ketones and aldehydes. The reaction can be performed in various solvents, with aromatic hydrocarbons, ethers, and liquefied ammonia (B1221849) being common choices.

While this method is direct, the introduction of bulky substituents like the tert-butyl group can present steric challenges, and controlling the regioselectivity to obtain the 2,6-disubstituted product over other isomers is a key consideration.

Role of Strong Bases in Alkylation Reactions

The efficiency and yield of direct alkylation of pyrazines can be significantly enhanced by the addition of a strong base. Bases such as alkali metal methoxides, amides, or hydroxides are often used. These bases facilitate the deprotonation of the pyrazine ring or intermediates, promoting the nucleophilic attack required for alkylation. The amount of base added is typically a fraction of the molar amount of the alkylating agent used. For sterically hindered alkylations, very strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are often preferred, used in conjunction with aprotic solvents.

ParameterTypical Conditions for Pyrazine AlkylationNotes
Starting Material Pyrazine or mono-substituted pyrazineThe substrate for alkylation.
Alkylating Agent C1-C10 alkyl halide (e.g., tert-butyl chloride)Provides the alkyl group for substitution.
Base Alkali metal methoxide (B1231860), amide, or hydroxideAdded to improve reaction yield.
Solvent Aromatic hydrocarbons, ethers, liquefied ammoniaInert solvent for the reaction medium.

Alternative Synthetic Pathways for Substituted Pyrazines

Beyond direct alkylation, several alternative routes exist for constructing the substituted pyrazine core. These methods often involve building the heterocyclic ring from simpler, acyclic precursors through cyclization reactions.

Dehydrogenative Coupling Reactions

Dehydrogenative coupling has emerged as a powerful, atom-economical strategy for synthesizing N-heterocycles. These reactions form C-N and C-C bonds through the removal of hydrogen gas, often catalyzed by transition metal complexes.

A notable method for synthesizing symmetrically 2,5-disubstituted pyrazines is the dehydrogenative self-coupling of β-amino alcohols. mdpi.comacs.org This reaction is typically catalyzed by pincer complexes of earth-abundant base metals, such as manganese, or noble metals like ruthenium. mdpi.comacs.org The process is environmentally benign, producing only water and hydrogen gas as byproducts. mdpi.comacs.org

The proposed mechanism begins with the metal-catalyzed dehydrogenation of the β-amino alcohol to form an aldehyde intermediate. mdpi.comacs.org This aldehyde then undergoes self-coupling with another molecule of the amino alcohol, leading to a 2,5-dihydropyrazine derivative after the elimination of two water molecules. mdpi.comacs.org The final step is a rapid, metal-catalyzed dehydrogenation of the dihydropyrazine (B8608421) intermediate to yield the stable, aromatic pyrazine product. mdpi.comacs.org

The versatility of this method has been demonstrated with various amino alcohol substrates, yielding a range of 2,5-dialkyl-substituted pyrazines. mdpi.com

EntrySubstrate (Amino Alcohol)Product (2,5-Disubstituted Pyrazine)Yield (%)
12-Amino-4-methylpentane-1-ol2,5-Diisobutylpyrazine80
22-Amino-1-hexanol2,5-Dibutylpyrazine65
32-Amino-1-pentanol2,5-Dipropylpyrazine95
42-Aminobutane-1-ol2,5-Diethylpyrazine40
52-Aminopropane-1-ol2,5-Dimethylpyrazine45
Data derived from studies on manganese-catalyzed dehydrogenative self-coupling of 2-aminoalcohols. mdpi.com

Reductive Cyclization and Condensation Routes

Ring-forming reactions, including reductive cyclizations and condensations, are fundamental to heterocyclic synthesis and provide reliable pathways to substituted pyrazines.

One of the most traditional and widely used methods for pyrazine synthesis is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. acs.orgtandfonline.com This approach is highly effective for producing a wide array of substituted pyrazines and related quinoxalines. acs.orgresearchgate.net The reaction can be catalyzed by various acids or metal catalysts. researchgate.netresearchgate.net A greener approach involves performing the condensation in aqueous methanol (B129727) at room temperature, catalyzed by potassium tert-butoxide, which proceeds via a dihydropyrazine intermediate that aromatizes in a one-pot process. tandfonline.com

Reductive cyclization offers another route. For instance, the synthesis of fused pyrazine systems has been achieved through the reductive cyclization of a precursor using reagents like sodium borohydride (B1222165) in the presence of a base. mdpi.com A related strategy involves the in-situ reduction of a functional group to generate a diamine, which then undergoes intramolecular cyclization. An example is the Fe-mediated reduction of an oxadiazole moiety to a diaminopyrazine, which subsequently cyclizes with an electrophile to form a fused imidazo[4,5-b]pyrazine system.

Reactivity and Mechanistic Investigations of 2,6 Ditert Butylpyrazine

Acid-Base Properties and Steric Hindrance Effects

The presence of two bulky tert-butyl groups adjacent to the nitrogen atoms in 2,6-ditert-butylpyrazine profoundly influences its ability to act as a base.

Protonation Behavior and Lewis Acid Adduct Formation in Hindered Systems

The steric bulk of the tert-butyl groups in this compound creates significant steric hindrance, which impedes the approach of protons and Lewis acids to the nitrogen lone pairs. While protonation can occur, the formation of adducts with larger Lewis acids is often hindered. For instance, the analogous 2,6-di-tert-butylpyridine (B51100) can be protonated but does not form an adduct with boron trifluoride due to steric strain. wikipedia.org This behavior highlights the critical role of steric hindrance in controlling the accessibility of the nitrogen lone pairs. In contrast, less hindered pyrazines readily form salts and adducts. doi.org

The protonated form of 2,6-di-tert-butylpyridine has been studied, and its thermochemical data in the gas phase are available. nist.gov The study of such hindered systems provides valuable insights into the interplay of electronic and steric effects on basicity. The formation of Lewis acid-base adducts with silaheterocycles has also been investigated, revealing coordination-dissociation equilibria in solution. nih.gov

Quantitative Assessment of Basicity in Sterically Hindered Systems

The steric hindrance in this compound significantly reduces its basicity compared to less substituted pyrazines. Pyrazines are generally weak bases, and the introduction of bulky alkyl groups further diminishes this property. doi.org For comparison, the pKa of the conjugate acid of the sterically hindered 2,6-di-tert-butylpyridine is 3.58 in 50% aqueous ethanol, which is considerably lower than that of pyridine (B92270) (pKa = 4.38). stackexchange.com This decrease in basicity is attributed to the steric strain associated with the protonated species. stackexchange.com While alkyl groups are typically electron-donating and would be expected to increase basicity, the severe steric hindrance in di-tert-butyl substituted systems overrides this electronic effect. stackexchange.com

Oxidation and Reduction Reactions

The reactivity of this compound in redox reactions is a key area of investigation, with potential applications in various chemical transformations.

Selective Oxidation of Alkyl Substituents

The oxidation of alkylpyrazines can lead to the formation of pyrazinecarboxylic acids or their derivatives. thieme-connect.de For example, the oxidation of 2,3,5,6-tetramethylpyrazine (B1682967) with selenium dioxide and silver nitrate (B79036) yields 3,6-dimethylpyrazine-2,5-dicarboxylic acid. researchgate.net Strong oxidizing agents like potassium permanganate (B83412) can also be used to oxidize the alkyl side chains of pyrazine (B50134) derivatives. The tert-butyl groups in this compound can be oxidized to provide corresponding pyrazine derivatives with oxidized tert-butyl groups. The regioselectivity of these oxidations can be influenced by steric effects from the bulky substituents.

Controlled Reduction to Hydrogenated Pyrazine Derivatives

The reduction of the pyrazine ring can yield dihydro-, tetrahydro- (piperazine), or fully hydrogenated derivatives. doi.org Controlled reduction of this compound can be achieved using various reducing agents. Reagents like lithium aluminum hydride or sodium borohydride (B1222165) can lead to partially or fully reduced pyrazine derivatives. The hydrogenation of the pyrazine ring is a common method to produce piperazine (B1678402) derivatives. osti.gov For instance, the reduction of 2-(hydroxyimino)-3,3-dimethylbutanal oxime with zinc in alkaline solution has been reported to produce 2,5-di-tert-butylpyrazine. thieme-connect.de

The development of catalysts for the dehydrogenation of β-amino alcohols to form pyrazines is also an active area of research. google.com

Thermochemical Analysis of Hydrogenation/Dehydrogenation Processes

The thermochemistry of the hydrogenation and dehydrogenation of pyrazine derivatives is crucial for their potential application as liquid organic hydrogen carriers (LOHCs). mdpi.comresearchgate.net The hydrogenation of the aromatic pyrazine ring is an exothermic process. mdpi.com

Interestingly, the sterically hindered 2,6-di-tert-butylpyrazine exhibits a substantial hydrogenation enthalpy of -156.1 kJ·mol⁻¹. mdpi.com This value is comparable to that of unsubstituted pyrazine, suggesting that the steric strain in the substituted pyrazine could be advantageous for LOHC applications. mdpi.com The thermodynamic feasibility of these processes is determined by the Gibbs reaction energy, which is dependent on both the enthalpy and entropy of the reaction. researchgate.net

A detailed thermodynamic analysis of the hydrogenation of various pyrazine derivatives has been performed using computational methods, providing valuable data on reaction enthalpies. mdpi.com These studies help in understanding the structure-energetics relationships for these reactions. mdpi.com

Reaction Enthalpies of Hydrogenation/Dehydrogenation of Pyrazine Derivatives at 298 K

CompoundΔrH°m(g)G4 (kJ·mol⁻¹)ΔrH°m(liq)G4 (kJ·mol⁻¹)ΔrH°m/H₂ (kJ·mol⁻¹)
Pyrazine-179.1-178.8-59.6
Methylpyrazine-175.8-175.8-58.6
2,5-Dimethylpyrazine-172.5-172.8-57.6
2,6-Dimethylpyrazine-172.5-172.8-57.6
2,3,5,6-Tetramethylpyrazine-165.9-166.2-55.4
tert-Butylpyrazine-175.8-175.8-58.6
This compound-132.3-156.1-52.0

Data sourced from a 2021 study on the energetics of LOHC. mdpi.com

Energetic Parameters in Liquid Organic Hydrogen Carrier (LOHC) Systems

Liquid Organic Hydrogen Carriers (LOHCs) are organic compounds capable of storing and releasing hydrogen through catalytic hydrogenation and dehydrogenation cycles. The thermodynamic parameters of these reactions are crucial for evaluating the efficiency and viability of an LOHC candidate.

Research into pyrazine derivatives as potential LOHCs has revealed interesting properties related to steric hindrance. While increasing alkyl substitution on the pyrazine ring generally lowers the hydrogenation enthalpy, sterically strained structures like this compound exhibit a substantial energetic level. mdpi.com Its liquid phase hydrogenation enthalpy (ΔrH°m(liq)) has been calculated to be -156.1 kJ·mol⁻¹. mdpi.com This value is noteworthy when compared to unsubstituted pyrazine. mdpi.com

A key metric for evaluating LOHC systems is the reaction enthalpy per mole of hydrogen (kJ·mol⁻¹/H₂), which provides insight into the energy required for hydrogen release. mdpi.com For this compound, this value is -52.0 kJ·mol⁻¹/H₂, which falls within the typical range observed for various LOHC candidates. mdpi.com The analysis of hydrogenation/dehydrogenation reactions is essential for determining the optimal conditions for hydrogen storage and release. mdpi.comresearchgate.net

Table 1: Energetic Parameters for this compound in LOHC Systems Data sourced from computational and experimental studies at T = 298 K. mdpi.com

ParameterValue
Gas Phase Hydrogenation Enthalpy (ΔrH°m(g))-132.3 kJ·mol⁻¹
Liquid Phase Hydrogenation Enthalpy (ΔrH°m(liq))-156.1 kJ·mol⁻¹
Reaction Enthalpy per mole H₂ (ΔrH°m/H₂)-52.0 kJ·mol⁻¹/H₂

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of this compound is heavily influenced by the electronic properties of the pyrazine ring and the significant steric hindrance imposed by the two tert-butyl groups.

Functionalization of tert-Butyl Substituents

The tert-butyl groups attached to the pyrazine ring are generally unreactive. The carbon atom bonded to the ring is a quaternary, non-acidic carbon, and the methyl groups are part of a stable, sterically hindered arrangement. While reactions like oxidation or nucleophilic substitution on the tert-butyl groups of some pyrazine isomers have been mentioned in general literature, specific studies demonstrating the functionalization of the tert-butyl substituents on this compound are not detailed in the reviewed sources. Such reactions would likely require harsh conditions that could compromise the pyrazine ring itself.

Reactions Involving the Pyrazine Ring System

The pyrazine ring is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. thieme-connect.de This inherent electron deficiency makes the ring resistant to electrophilic substitution reactions. thieme-connect.deresearchgate.net

Electrophilic Substitution: Direct electrophilic attacks such as nitration, halogenation, or Friedel-Crafts reactions are generally not feasible on the pyrazine ring, as the reaction is further impeded by the protonation of the nitrogen atoms in acidic media, which increases the deactivation of the ring. thieme-connect.de Attempts at direct electrophilic halogenation on unsubstituted pyrazine cores have proven unsuccessful. cmu.eduacs.org In the case of this compound, the large tert-butyl groups flank the C-3 and C-5 positions, creating significant steric hindrance that would further obstruct the approach of an electrophile to these carbons.

Nucleophilic Substitution: Direct nucleophilic displacement of a hydrogen atom on the pyrazine ring is uncommon. thieme-connect.de However, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack, particularly if a good leaving group (like a halogen) is present. thieme-connect.de For this compound, nucleophilic attack would be sterically hindered at the C-3 and C-5 positions. Reactions would most likely occur if a leaving group were present at one of these positions, though its introduction would be challenging. An alternative strategy for functionalizing electron-deficient pyrazine rings is through directed ortho-metalation, which utilizes a directing group to facilitate lithiation at a specific position, followed by quenching with an electrophile. cmu.eduacs.org

Derivatives and Analogues of 2,6 Ditert Butylpyrazine: Synthetic Accessibility and Diversification

Mono- and Oligo-Substituted Pyrazine (B50134) Analogues

The pyrazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold for chemical modification. mdpi.com Naturally occurring pyrazines can be substituted with various groups, including alkyl, acyl, and methoxyl moieties. mdpi.com Synthetic diversification allows for the introduction of a wide range of functionalities, leading to compounds with tailored properties.

The synthesis of substituted pyrazines can be achieved through several routes. For instance, the condensation of α-diones with 3,4-diaminothiophene (B2735483) is a key step in producing 2,3-disubstituted thieno[3,4-b]pyrazines, which are valuable in materials science. researchgate.net This method has been successfully applied to create analogues with methyl, hexyl, and phenyl substituents. researchgate.net Another approach involves the reaction of 2-cyanopyrazine with various amines in the presence of sodium methoxide (B1231860) to yield a number of amidine derivatives. iitr.ac.in

Furthermore, pyrazine derivatives bearing pyrrolic substituents have been synthesized, demonstrating the potential for creating complex heterocyclic systems. acs.org The conversion of diketopiperazines, such as that derived from isoleucine, provides a pathway to racemic 2-hydroxy-3,6-di-sec-butylpyrazine, a structural relative of deoxyaspergillic acid. rsc.orgrsc.org More recently, new 2(1H)-pyrazinone derivatives have been isolated from marine actinomycetes, showcasing nature's ability to generate complex pyrazine structures. mdpi.com The strategic substitution on the pyrazine core is crucial for tuning the electronic and steric properties of the resulting molecules for various applications.

Sterically Hindered Pyridine (B92270) Analogues

Replacing the pyrazine core with a pyridine ring while maintaining bulky substituents like tert-butyl groups leads to a class of compounds known as sterically hindered pyridine bases. These analogues are of significant interest due to their unique reactivity, primarily acting as non-nucleophilic proton scavengers.

Synthesis of 2,6-Di-tert-butylpyridine (B51100) and Related Compounds

The archetypal hindered pyridine, 2,6-di-tert-butylpyridine, is commonly prepared through the reaction of pyridine with tert-butyllithium (B1211817). wikipedia.org This method is analogous to the Chichibabin reaction. wikipedia.org Variations of this structure can be accessed through different synthetic strategies. For example, 2,6-di-tert-butyl-4-methylpyridine (B104953) can be synthesized in a 44% yield from 4-picoline and an excess of tert-butyllithium or via a pyrylium (B1242799) trifluoromethanesulfonate (B1224126) salt. orgsyn.org More complex hindered pyridines, such as 2,6-bis(2,4,6-trimethylphenyl)pyridine, are synthesized from 2,6-dibromopyridine (B144722) and the corresponding Grignard reagent, mesitylmagnesium bromide, using a palladium catalyst. acs.org The synthesis of a highly sterically hindered C2-symmetric chiral pyridine derivative has also been reported, starting from a 1,5-diketone and using ammonium (B1175870) acetate (B1210297) with cupric acetate. researchgate.net

ProductStarting Material(s)Key Reagents/CatalystsYield
2,6-Di-tert-butylpyridine Pyridinetert-butyllithium-
2,6-Di-tert-butyl-4-methylpyridine 4-Picolinetert-butyllithium (10 molar excess)44% orgsyn.org
2,6-Bis(2,4,6-trimethylphenyl)pyridine 2,6-Dibromopyridine, Mesitylmagnesium bromidePdCl₂(PPh₃)₃84% acs.org
C2-Symmetric Chiral Pyridine Derivative 1,5-DiketoneNH₄OAc/Cu(OAc)₂- researchgate.net

Synthetic Applications of Hindered Pyridine Bases in Organic Transformations

The utility of sterically hindered pyridines stems from their ability to act as strong bases that are poor nucleophiles due to the steric shielding of the nitrogen atom. This property makes them invaluable in reactions where a base is needed to deprotonate a substrate without interfering with electrophilic centers. For example, 2,6-di-tert-butyl-4-methylpyridine has been used as a non-nucleophilic base in silylation studies and in the synthesis of vinyl triflates. orgsyn.org Its unique ability to differentiate between Lewis and Brønsted acids is a notable feature; it can be protonated but does not form adducts with Lewis acids like boron trifluoride. wikipedia.orgorgsyn.org This base was also instrumental in the synthesis of a bacterial hexasaccharide, highlighting its utility in complex molecule synthesis. orgsyn.org The development of sterically hindered N-heterocyclic carbene ligands has further expanded the scope of these structures, enabling highly selective cross-coupling reactions at the C4 position of 2,4-dichloropyridines. organic-chemistry.org

Pyrazine-Based Macrocycles and Polymeric Structures

The rigid and geometrically well-defined structure of the pyrazine ring makes it an excellent building block for the construction of larger, complex architectures such as macrocycles and polymers. These supramolecular structures often exhibit unique properties relevant to host-guest chemistry, materials science, and catalysis.

Coordination-driven self-assembly is a powerful technique used to create pyrazine-based metallamacrocycles. researchgate.net By combining a pyrazine-containing organometallic acceptor clip with various neutral donor ligands like 4,4'-bipyridine (B149096) or pyrazine itself, irregular hexagonal macrocycles can be synthesized. researchgate.net Similarly, a pyrazine-based ditopic platinum(II) organometallic complex has been used as a building block for neutral metallasupramolecular structures capable of acting as hosts for nitroaromatic guest molecules. acs.org

In the realm of polymer chemistry, pyrazine units have been incorporated into porous organic polymers (POPs). thieme-connect.com A polymer created from the condensation of an octaketone with 1,2-phenylenediamine features pyrazine-functionalized cavities and demonstrates high selectivity for carbon dioxide capture. thieme-connect.com Furthermore, fluorinated pyrazine-based donor-acceptor (D-A) conjugated polymers have been developed for use in non-fullerene polymer solar cells. rsc.org The introduction of fluorine atoms into the pyrazine-based acceptor unit of the polymer BDT-FPY resulted in a significant increase in power conversion efficiency compared to its non-fluorinated counterpart. rsc.org

Functionalized Derivatives for Specific Research Applications

The targeted functionalization of pyrazine and its analogues allows for the development of molecules with specific properties for advanced research applications, ranging from medicinal chemistry to materials science.

A key area of application is in the development of bioactive compounds. For instance, novel 2,6-disubstituted pyridine derivatives have been designed as inhibitors of β-amyloid-42 (Aβ42) aggregation, a critical process in the pathogenesis of Alzheimer's disease. nih.gov Research has shown that compounds featuring a 2,6-diaminopyridine (B39239) moiety are particularly effective, with structures containing three such units separated by linkers displaying the most potent inhibition. nih.gov In another study, 5-tert-butylpyrazine-2-carboxylic acid amides were synthesized and evaluated for their antifungal properties, with one derivative showing a significant effect against Trichophyton mentagrophytes. portico.org

In materials science, functionalized pyrazine analogues are used to create novel electronic materials. A general synthetic route has been established for 2,3-disubstituted thieno[3,4-b]pyrazines, which serve as ambipolar units. researchgate.net When copolymerized with traditional acceptor units, these thienopyrazines produce soluble, low-band-gap materials. researchgate.net The ability of pyrazine derivatives bearing pyrrolic substituents to bind anions also highlights their potential use in the development of chemical sensors. acs.org

Derivative ClassFunctionalizationSpecific Research ApplicationKey Research Finding
2,6-Disubstituted Pyridines Diamine and linker groupsInhibition of Aβ42 aggregation (Alzheimer's research)The 2,6-diaminopyridine moiety is a key component for inhibitory activity. nih.gov
Pyrazine-2-carboxylic Acid Amides (3-trifluormethyphenyl)amideAntifungal agents5-tert-butylpyrazine-2-carboxylic acid (3-trifluormethyphenyl)amide showed the highest effect against T. mentagrophytes. portico.org
Thieno[3,4-b]pyrazines Alkyl and aryl groups at 2,3-positionsAmbipolar units for low-band-gap polymersCopolymers with various acceptors produce materials with band gaps of 1.02-1.12 eV. researchgate.net
Pyrrolic-Substituted Pyrazines Pyrrole groupsAnion binding/sensingNovel derivatives demonstrate the ability to bind biologically relevant anions. acs.org

Computational Chemistry and Theoretical Modeling of 2,6 Ditert Butylpyrazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric, electronic, and energetic properties of molecules from first principles.

High-level quantum chemical methods have been employed to study 2,6-ditert-butylpyrazine and related compounds. An in silico procedure combining experimental and quantum-chemical methods has been developed to evaluate energetic parameters for the hydrogenation/dehydrogenation reactions of various pyrazine (B50134) derivatives. researchgate.net

Specifically, composite methods like the Gaussian-4 (G4) and Gaussian-3 Modified for B3LYP (G3MP2) theories have been utilized. researchgate.netmdpi.comresearchgate.net These methods are known for providing reliable energetic data. mdpi.com For instance, an initial conformational search for a series of pyrazine derivatives was conducted using the MM3 force field, followed by geometry optimization with the B3LYP/6-31G(d,p) method. mdpi.com The final energies and enthalpies were then calculated using the more accurate G4 and G3MP2 methods. mdpi.com The G4 method, in particular, has been validated for its ability to provide reliable energetics for hydrogenated pyrazine derivatives in the gas phase. mdpi.com

These computational approaches have been instrumental in determining the thermochemical properties of pyrazine derivatives, which are crucial for assessing their viability as LOHC candidates. researchgate.net

Detailed computational studies predicting the full electronic structure (such as molecular orbital energies) and specific reactivity descriptors for this compound are not extensively detailed in the reviewed literature. However, general reactivity can be inferred from its structure. As with other pyrazines, the two nitrogen atoms in the aromatic ring make the compound a weak base. doi.org The bulky tert-butyl groups at the 2 and 6 positions create significant steric hindrance around the nitrogen atoms, which would be expected to influence its reactivity, particularly its ability to act as a ligand or base.

Thermodynamic and Kinetic Modeling of Reactions

Modeling the thermodynamics of reactions is a key application of computational chemistry for this compound, especially for hydrogenation/dehydrogenation processes relevant to hydrogen storage.

Quantum chemical methods have been successfully used to calculate the reaction enthalpies (ΔrH) and Gibbs free energies (ΔrG) for the hydrogenation of this compound. The G4 method has been used to perform a thermodynamic analysis of hydrogenation reactions for various pyrazine derivatives. mdpi.com

For the gas-phase hydrogenation of this compound at a reference temperature of 298 K, the calculated reaction enthalpy is substantial. researchgate.net Despite the steric strain introduced by the two tert-butyl groups, the hydrogenation enthalpy remains significant at -156.1 kJ·mol⁻¹. researchgate.netmdpi.com This is a noteworthy finding, as it indicates a strong energetic driving force for the hydrogenation reaction. researchgate.net

The table below summarizes the calculated thermodynamic data for the hydrogenation of this compound.

ParameterValue (kJ·mol⁻¹)MethodReference
Gas-Phase Reaction Enthalpy (ΔrH°m(g)) at 298 K-156.1G4 researchgate.net
Gas-Phase Gibbs Free Energy of Reaction (ΔrG°m(g)) at 298 K-52.0G4 mdpi.com
Liquid-Phase Reaction Enthalpy (ΔrH°m(liq)) at 298 K-156.1G4/Experimental researchgate.net
Reaction Enthalpy per mole of H₂ (ΔrH°m(liq)/H₂)-52.0G4/Experimental researchgate.net

This interactive table summarizes key thermodynamic values for the hydrogenation of this compound.

The thermodynamic feasibility of a chemical process is determined by the sign of the Gibbs reaction energy. researchgate.net The negative value of ΔrG°m(g) indicates that the hydrogenation is thermodynamically favorable under standard conditions.

While the thermodynamics of this compound hydrogenation have been modeled, detailed studies on the kinetics, including the characterization of transition states and the elucidation of specific reaction pathways, are not available in the examined literature. Such studies would involve locating the transition state structures on the potential energy surface and calculating the activation energy, providing insight into the reaction rates, which is crucial for the practical application of LOHC systems.

Lack of Specific Research Data on this compound for Specified Applications

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, published research concerning the chemical compound This compound in the precise contexts outlined in the requested article structure. The specified applications—namely its role as a ligand in transition metal complexes, its use in catalysis, and its function as a hindered base or proton trapping agent—are not documented for this particular pyrazine derivative in available sources.

The search for information on this compound yielded no detailed findings for the following topics:

Applications of 2,6 Ditert Butylpyrazine in Chemical Research

Materials Science and Energy Storage

The unique molecular structure of 2,6-Ditert-butylpyrazine has prompted investigations into its utility in advanced materials science and energy storage applications. Research has particularly focused on its potential as a liquid organic hydrogen carrier and its prospective role in the development of novel functional materials.

Development as Liquid Organic Hydrogen Carrier (LOHC) Candidates

The search for efficient and safe methods for hydrogen storage is a critical aspect of developing a hydrogen-based economy. Liquid Organic Hydrogen Carriers (LOHCs) are organic compounds that can be hydrogenated to store hydrogen and dehydrogenated to release it, offering a promising solution for the transportation and storage of hydrogen under ambient conditions. Pyrazine (B50134) derivatives, including this compound, have emerged as notable candidates in this field.

A significant advantage of employing heterocyclic compounds like pyrazines over their homocyclic aromatic counterparts is the generally lower temperature and enthalpy of reaction required for the dehydrogenation process, which is the hydrogen release step. mdpi.com

Detailed research into the energetic properties of various pyrazine derivatives has been conducted to evaluate their suitability as LOHCs. Current time information in Bangalore, IN. These studies often involve a combination of experimental techniques and quantum-chemical methods to determine key thermodynamic parameters for hydrogenation and dehydrogenation reactions. mdpi.comCurrent time information in Bangalore, IN.researchgate.net

One of the key findings is that the sterically hindered this compound exhibits a substantial energetic level for hydrogenation. mdpi.comCurrent time information in Bangalore, IN. While its hydrogenation enthalpy is significant, this characteristic of sterically strained substituted pyrazines is considered a point of interest for practical applications in LOHC technology. mdpi.comCurrent time information in Bangalore, IN. The thermodynamic properties of these reactions are crucial for the design and development of efficient materials for a range of applications. mdpi.comresearchgate.net

To provide a comparative perspective, the table below presents the thermodynamic data for the hydrogenation of this compound and related compounds.

Table 1: Thermodynamic Properties of Selected LOHC Candidates

Compound ΔHvap (kJ·mol⁻¹) ΔfH°(liq) (kJ·mol⁻¹) Hydrogenation Enthalpy (kJ·mol⁻¹) Hydrogenation Enthalpy per H₂ (kJ·mol⁻¹)
This compound 58.4 -132.3 -156.1 -52.0
Pyrazine - - -175.8 (gas phase) -
1,3,5-Triazine 41.2 -129.0 -143.1 -47.7

Data sourced from a combination of experimental and in silico methods. Current time information in Bangalore, IN.

The data indicates that while sterically hindered, this compound has a hydrogenation enthalpy that makes it a compound of interest for further research in LOHC systems. mdpi.comCurrent time information in Bangalore, IN. The development of in silico procedures to reliably predict these energetic parameters is expected to accelerate the discovery and design of new, efficient LOHC materials for various technological applications. mdpi.comCurrent time information in Bangalore, IN.researchgate.net

Integration into Functional Materials

Currently, there is limited available research detailing the specific integration of this compound into functional materials beyond its investigation as a Liquid Organic Hydrogen Carrier. While the broader class of pyrazine derivatives has been explored in various applications, specific studies on the incorporation of this compound into polymers, electronic materials, or other functional systems are not widely documented in publicly accessible scientific literature. The focus of research on this particular compound has predominantly been on its thermochemical properties related to hydrogen storage.

Coordination Chemistry of 2,6 Ditert Butylpyrazine and Its Analogues

Ligand Design and Coordination Modes of Substituted Pyrazines

Pyrazine (B50134) and its derivatives are known to act as versatile ligands in coordination chemistry, capable of adopting various coordination modes. mdpi.com The presence of two nitrogen atoms in a 1,4-relationship allows pyrazine to function as a monodentate, bidentate-bridging, or chelating ligand. The electronic properties and steric hindrance of substituents on the pyrazine ring play a crucial role in determining the preferred coordination mode and the stability of the resulting metal complexes. nih.gov

Substituted pyrazines can be designed to tune the electronic and steric properties of the ligand. Electron-donating or electron-withdrawing groups can modify the basicity of the nitrogen atoms, thereby influencing the strength of the metal-ligand bond. For instance, alkyl groups, such as the tert-butyl groups in 2,6-ditert-butylpyrazine, are electron-donating and are expected to increase the electron density on the pyrazine ring, enhancing its coordinating ability.

The coordination modes of pyrazine-based ligands are diverse. Unsubstituted pyrazine often acts as a bridging ligand, connecting two metal centers and leading to the formation of coordination polymers. acs.org In some cases, it can also coordinate to a single metal center in a monodentate fashion. More complex pyrazine derivatives, such as 2,3,5,6-tetrakis(2-pyridyl)pyrazine (tppz), can act as multidentate ligands, coordinating to multiple metal centers through their various nitrogen donor atoms. rsc.org

The introduction of bulky substituents, such as the tert-butyl groups in this compound, imposes significant steric constraints that can dictate the coordination geometry around the metal center. These bulky groups can prevent the close approach of other ligands or even another metal center, favoring the formation of discrete mononuclear complexes over coordination polymers.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with pyrazine-based ligands is typically achieved by reacting a metal salt with the ligand in a suitable solvent. The resulting products can be discrete mononuclear or polynuclear complexes, or extended coordination polymers, depending on the ligand, the metal ion, and the reaction conditions.

Pyrazine and its less sterically hindered derivatives are well-known for their ability to form coordination polymers. acs.org In these structures, the pyrazine molecule acts as a linear bidentate bridge between metal centers, leading to one-dimensional chains, two-dimensional grids, or three-dimensional frameworks. mdpi.com The nature of the metal ion and the counter-anion also plays a significant role in determining the final structure of the coordination polymer.

In contrast, the presence of bulky substituents on the pyrazine ring, as in this compound, can hinder the formation of extended polymeric structures. The steric bulk of the tert-butyl groups can prevent the pyrazine nitrogen atoms from effectively bridging between two metal centers. Consequently, this compound is more likely to form discrete mononuclear or dinuclear complexes, where the ligand coordinates to one or two metal centers, respectively. While specific studies on coordination polymers of this compound are scarce, research on related bulky pyrazine analogues supports this trend.

For instance, in complexes where this compound acts as a ligand, the tert-butyl groups can sterically interact with other ligands coordinated to the same metal center. This can lead to distorted coordination geometries. For example, an expected octahedral geometry might be distorted towards a trigonal prismatic or other less common geometries to accommodate the bulky ligands.

Studies on analogous systems with other bulky substituents on the pyrazine ring have shown that steric hindrance can be a tool to control the dimensionality and topology of coordination networks. While detailed structural data for complexes of this compound are limited, the principles of steric influence are well-established in coordination chemistry.

A summary of representative metal complexes with substituted pyrazine ligands and their coordination geometries is presented in the interactive table below.

CompoundMetal IonCoordination GeometryReference
[Cu(tppz)(H2O)2]2+Cu(II)Distorted Octahedral rsc.org
[Mn3Na2O(N3)3(L)3]Mn(III), Na(I)Trigonal Bipyramidal rsc.org
{[Zn2(2,6-Pydc)2(Bpp)2]·4H2O}nZn(II)Distorted Octahedral researchgate.net

Note: L in the Mn(III), Na(I) complex refers to the dianion of pyridine-2,6-diylbis(pyrazine-2-ylmethanone).

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of coordination compounds containing pyrazine-based ligands are of significant interest. The pyrazine ring can act as a conduit for electronic communication between metal centers, leading to interesting magnetic exchange interactions.

A particularly fascinating area of research is the study of exchange coupling in dinuclear or polynuclear metal complexes where a pyrazine-based ligand, often in a radical form, bridges two or more metal centers. rsc.org The unpaired electron on the radical ligand can interact with the unpaired electrons on the metal ions, leading to either ferromagnetic (parallel spin alignment) or antiferromagnetic (antiparallel spin alignment) coupling.

The strength and nature of this exchange coupling are dependent on several factors, including the distance between the metal centers, the geometry of the bridging ligand, and the nature of the orbitals involved in the interaction. For example, in dinuclear copper(II) complexes bridged by a pyrazine-based radical ligand, the magnetic interaction can be mediated through the π-system of the pyrazine ring.

The table below summarizes the magnetic properties of some representative metal complexes with pyrazine-based ligands.

ComplexMetal IonsJ (cm-1)Magnetic BehaviorReference
[(Cp*2Gd)2(μ-tppz•)]+Gd(III)-6.91(4)Antiferromagnetic rsc.org
[Mn3Na2O(N3)3(L)3]Mn(III)-10.8Antiferromagnetic nih.gov

Catalytic Activity of Pyrazine-Ligand Metal Complexes

Metal complexes containing pyrazine-based ligands have shown promise as catalysts in a variety of organic transformations. acs.org The pyrazine ligand can influence the catalytic activity of the metal center by modifying its electronic properties and steric environment. The nitrogen atoms of the pyrazine ring can act as Lewis basic sites, which can play a role in substrate activation or in the stabilization of catalytic intermediates.

For example, rhodium complexes are known to be effective catalysts for hydroformylation, the process of converting alkenes to aldehydes. illinois.edu The choice of ligand is crucial in controlling the activity and selectivity of the catalyst. While specific studies on the use of this compound in rhodium-catalyzed hydroformylation are not widely reported, the steric bulk of this ligand could potentially be exploited to control the regioselectivity of the reaction.

Pyrazine-based ligands have also been employed in palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org The electronic properties of the pyrazine ring can influence the oxidative addition and reductive elimination steps in the catalytic cycle. Again, the steric hindrance from the tert-butyl groups in this compound could be beneficial in promoting certain coupling reactions by favoring specific coordination geometries around the palladium center.

Furthermore, manganese pincer complexes have been utilized for the dehydrogenative coupling of 2-amino alcohols to form substituted pyrazines, highlighting the role of metal-ligand cooperation in catalysis. acs.org

Future Research Directions and Emerging Opportunities for 2,6 Ditert Butylpyrazine

Advanced Synthetic Strategies and Flow Chemistry Approaches

The synthesis of unsymmetrically and symmetrically substituted pyrazines, particularly those with bulky substituents like tert-butyl groups, remains a challenge in synthetic chemistry. Traditional methods often require harsh conditions and can lead to low yields or mixtures of isomers. Future research is poised to address these challenges through the development of more sophisticated and sustainable synthetic methodologies.

Palladium(II)-catalyzed cascade reactions have shown promise for creating unsymmetrical 2,6-disubstituted pyrazines from aminoacetonitriles and arylboronic acids. organic-chemistry.org This approach involves a C(sp)-C(sp²) coupling followed by an intramolecular C-N bond formation, offering a direct route to complex pyrazine (B50134) structures. organic-chemistry.org Another innovative method involves the reaction of α-imino carbenoids, derived from α-diazo oxime ethers, with 2H-azirines to produce highly substituted pyrazines in good to excellent yields. organic-chemistry.org

The adoption of flow chemistry represents a significant opportunity for the synthesis of pyrazines. While extensively applied to other heterocyclic systems like pyrazoles mdpi.com, its application to pyrazine synthesis is an emerging area. Flow reactors offer superior heat and mass transfer, enabling reactions to be performed at higher temperatures and pressures safely, which can significantly reduce reaction times and improve yields. For instance, the synthesis of 1,4-disubstituted pyrazoles from sydnones and terminal alkynes has been successfully translated from batch to continuous flow conditions, demonstrating the potential of this technology. mdpi.com Future work should focus on adapting existing pyrazine syntheses, such as the condensation of α-amino ketones or the cyclization of α-azido ketones thieme-connect.de, to flow processes. This could enable the scalable, on-demand production of 2,6-ditert-butylpyrazine and its derivatives, facilitating further research and application.

A key challenge in synthesizing sterically hindered pyrazines is achieving selective C-N bond formation. Recent studies have focused on copper-catalyzed Ullmann couplings, which are more sustainable and economical alternatives to palladium-catalyzed reactions. thieme-connect.com Optimizing these reactions for sterically hindered substrates like 2-bromopyrazines is an active area of research, with Bayesian Optimization being employed to efficiently explore the vast reaction space and identify optimal conditions. thieme-connect.comacs.org

Synthetic ApproachDescriptionPotential Advantages
Palladium-Catalyzed Cascade Reaction of aminoacetonitriles with arylboronic acids. organic-chemistry.orgHigh efficiency for unsymmetrical pyrazines.
α-Imino Carbenoid Chemistry Reaction of α-imino carbenoids with 2H-azirines. organic-chemistry.orgGood to excellent yields for highly substituted pyrazines.
Flow Chemistry Continuous processing in microreactors or tube reactors. mdpi.comEnhanced safety, scalability, and yield; reduced reaction time.
Copper-Catalyzed Ullmann Coupling C-N bond formation using earth-abundant copper catalysts. thieme-connect.comacs.orgIncreased sustainability and cost-effectiveness.

Exploration of Novel Reactivity Patterns

The steric bulk of the two tert-butyl groups in this compound governs its reactivity, often leading to unique and underexplored chemical behavior. While its core pyrazine structure suggests a propensity for reactions like nucleophilic aromatic substitution and metal-catalyzed cross-coupling, the steric hindrance can significantly alter reaction pathways and product distributions.

Future research should systematically investigate the reactivity of the C-H bonds on the pyrazine ring and the tert-butyl groups. The development of selective C-H activation/functionalization reactions would provide a powerful tool for elaborating the core structure of this compound, opening pathways to novel derivatives with tailored properties. Due to the steric hindrance, these reactions would likely require highly active and selective catalytic systems.

The pyrazine nitrogen atoms, with their available lone pairs, can act as ligands for transition metals. However, the steric crowding by the adjacent tert-butyl groups makes this compound a "sterically hindered" or "bulky" ligand. This property is highly valuable in catalysis, as it can be used to control the coordination number and geometry of the metal center, influencing the selectivity and activity of catalytic transformations. Exploring its coordination chemistry with a wide range of transition metals could lead to the discovery of catalysts with novel reactivity. For example, sterically hindered C2-symmetric chiral pyridine (B92270) derivatives have been synthesized and used as ligands in asymmetric catalysis. researchgate.net

Furthermore, the compound's potential role in reactions involving radical intermediates or single-electron transfer (SET) processes is an area ripe for exploration. The electron-deficient nature of the pyrazine ring, combined with the bulky substituents, could stabilize radical species or influence the course of electron transfer events in unexpected ways. Computational studies could be employed to predict and rationalize these novel reactivity patterns before experimental validation. researchgate.net

Design of Next-Generation Catalysts and Functional Materials

The unique structural features of this compound make it an attractive building block for the design of advanced catalysts and functional materials.

Catalysis: As a sterically demanding ligand, this compound can be incorporated into transition metal complexes to create catalysts with specific properties. The steric bulk can promote reductive elimination, prevent catalyst deactivation via dimerization, and create a specific chiral pocket around the metal center in asymmetric catalysis. Research into synthesizing chiral derivatives of this compound could lead to a new class of ligands for enantioselective reactions. The successful use of sterically hindered camphor-based pyridine ligands in asymmetric catalysis provides a blueprint for this line of inquiry. researchgate.net

Functional Materials: Pyrazine derivatives are being investigated for a variety of material applications, including as Liquid Organic Hydrogen Carriers (LOHC). mdpi.comresearchgate.net LOHC systems offer a promising method for the safe and efficient storage and transport of hydrogen. The hydrogenation/dehydrogenation thermodynamics of the pyrazine ring are key to its performance. Studies combining experimental thermochemistry with quantum-chemical calculations have been used to evaluate various pyrazine derivatives for this purpose. mdpi.comresearchgate.net this compound, with its high stability and specific boiling point, could be a candidate for LOHC systems, and its thermodynamic properties for hydrogen storage warrant detailed investigation. researchgate.net

Additionally, the pyrazine core is a component of various functional organic molecules, including those with interesting photophysical or electronic properties. The incorporation of the this compound unit into larger conjugated systems could lead to new materials for organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The bulky tert-butyl groups could be used to tune the solid-state packing of these materials, influencing their charge transport properties and device performance. Coordination compounds based on pyrazine derivatives have also been synthesized and show potential as anticancer and antimicrobial agents, opening another avenue for material design. mdpi.com

Integration with Machine Learning and AI in Chemical Discovery

The intersection of computational chemistry, machine learning (ML), and artificial intelligence (AI) is revolutionizing chemical research. These tools can accelerate the discovery and optimization of molecules like this compound and their applications.

Predictive Modeling: Machine learning models, particularly Quantitative Structure-Activity Relationship (QSAR) models, can be trained on datasets of pyrazine derivatives to predict their properties and biological activities. researchgate.netscielo.brscielo.br For example, AI algorithms have been used to build QSAR models for imidazo[1,2-a]pyrazine (B1224502) derivatives to identify structural features related to anti-melanoma activity. researchgate.netscielo.brscielo.br Similar approaches could be applied to this compound derivatives to predict their catalytic activity, material properties, or potential as therapeutic agents. Deep learning models are also being used to design and screen novel inhibitors for biological targets. acs.org

Reaction Optimization and Synthesis Design: AI can significantly streamline the development of synthetic routes. Bayesian Optimization, a machine learning technique, has already been successfully applied to optimize the conditions for the copper-catalyzed C–N coupling of sterically hindered pyrazines, reducing the number of experiments needed to find high-yielding conditions. thieme-connect.comacs.org This approach allows for the efficient exploration of a large parameter space, including variables like temperature, solvent, catalyst, and ligand concentration. thieme-connect.com In the future, more sophisticated AI tools could be used for retrosynthetic analysis to propose novel and efficient synthetic pathways to complex this compound derivatives.

Materials Discovery: In silico screening, powered by machine learning and quantum-chemical calculations, can rapidly evaluate large numbers of virtual compounds for specific applications. mdpi.comresearchgate.net This is particularly relevant for discovering new LOHC materials, where the thermodynamic properties of many potential candidates must be assessed. mdpi.comresearchgate.net By combining high-throughput computational screening with targeted experimental validation, the process of discovering next-generation materials based on the this compound scaffold can be dramatically accelerated.

AI/ML ApplicationDescriptionImpact on this compound Research
QSAR Modeling Predicts activity based on chemical structure. researchgate.netscielo.brRapidly screen virtual derivatives for desired biological or material properties.
Bayesian Optimization Efficiently optimizes reaction conditions. thieme-connect.comacs.orgAccelerate the development of high-yield syntheses for hindered pyrazines.
Generative Models Designs novel molecules with desired properties. acs.orgPropose new this compound derivatives for specific applications.
In Silico Screening Computationally evaluates candidates for applications like LOHC. mdpi.comIdentify promising candidates for functional materials before synthesis.

Q & A

Q. What safety protocols are essential when handling tert-butylating agents during this compound synthesis?

  • Methodological Answer : Tert-butyl chloride (a common alkylating agent) is corrosive and volatile. Use fume hoods, PPE (nitrile gloves, goggles), and emergency showers. Neutralize spills with sodium bicarbonate, and dispose of waste via halogenated solvent protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.